molecular formula C19H16N2O3S B2896435 9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 899761-59-2

9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2896435
CAS RN: 899761-59-2
M. Wt: 352.41
InChI Key: JKPMBOSQWBUSOS-UHFFFAOYSA-N
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Description

The compound “9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a derivative of the pyrimidine class of compounds. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have diverse therapeutic potentials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Additionally, it has methoxy and phenyl substituents, which can significantly influence its chemical properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would determine properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Corrosion Inhibition

One significant application of pyrimidine-2-thione derivatives, which share a structural resemblance to the queried compound, is in the corrosion inhibition of mild steel in acidic environments. These compounds effectively prevent corrosion by adsorbing onto the metal surface, adhering to the Langmuir isotherm model. Computational studies further elucidate the mechanistic insights into their corrosion inhibition and adsorption behavior, suggesting potential industrial applications in protecting infrastructure and machinery against corrosive damage (Soltani et al., 2015).

Antiviral Activity

Another area of application for pyrimidine derivatives is in antiviral research. Studies on 2,4-diamino-6-substituted pyrimidines revealed that they exhibit selective inhibition against retrovirus replication in cell culture, including significant effects on human immunodeficiency virus and Moloney murine sarcoma virus. This suggests their potential as lead compounds in developing new antiretroviral therapies, highlighting the importance of pyrimidine scaffolds in medicinal chemistry (Hocková et al., 2003).

Antibacterial Agents

The synthesis and structural modification of pyrimidine and its derivatives have also been explored for antibacterial applications. Certain pyrimidine compounds have demonstrated marked potency as antibacterial agents against a variety of clinical isolates, underscoring the versatility of the pyrimidine core in drug development and the potential for new therapeutic agents to combat bacterial infections (Kaur et al., 2011).

Molecular Synthesis and Characterization

In the field of synthetic organic chemistry, pyrimidine derivatives are utilized for their interesting structural properties, facilitating the synthesis of complex molecular architectures. This includes the synthesis of novel compounds with potential applications in materials science and pharmaceuticals, showcasing the broad utility of pyrimidine-based molecules in crafting diverse chemical entities (Nagarajaiah & Begum, 2015).

Future Directions

The future research directions for this compound could involve further exploration of its therapeutic potential, optimization of its synthesis process, and detailed investigation of its mechanism of action .

properties

IUPAC Name

9-methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-22-13-8-6-11(7-9-13)17-20-18-14(19(25)21-17)10-12-4-3-5-15(23-2)16(12)24-18/h3-9H,10H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPMBOSQWBUSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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